N-(4-phenoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
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Overview
Description
N-(4-phenoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Phenoxyphenyl Intermediate: The initial step often involves the reaction of 4-bromophenol with phenol in the presence of a base such as potassium carbonate and a palladium catalyst to form 4-phenoxyphenyl bromide.
Cyclohexanecarboxamide Formation: The next step involves the reaction of cyclohexanecarboxylic acid with thionyl chloride to form cyclohexanecarbonyl chloride, which is then reacted with ammonia to yield cyclohexanecarboxamide.
Tetrazole Ring Formation: The tetrazole ring is typically formed by reacting an appropriate nitrile with sodium azide in the presence of a Lewis acid such as zinc chloride.
Final Coupling Reaction: The final step involves coupling the phenoxyphenyl intermediate with the tetrazole and cyclohexanecarboxamide moieties under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenoxyphenyl group can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyphenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-phenoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as a ligand in receptor studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, the compound is of interest for its potential pharmacological properties, including anti-inflammatory, analgesic, or antimicrobial activities.
Industry
In the industrial sector, this compound could be explored for its potential use in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring, for example, can mimic carboxylate groups, potentially allowing the compound to inhibit enzymes that recognize carboxylate substrates.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: Unique due to the combination of phenoxyphenyl, tetrazole, and cyclohexanecarboxamide moieties.
N-(4-phenoxyphenyl)-1H-tetrazole-5-carboxamide: Lacks the cyclohexane ring, potentially altering its chemical and biological properties.
N-(4-phenoxyphenyl)-cyclohexanecarboxamide: Lacks the tetrazole ring, which may reduce its potential interactions with biological targets.
Uniqueness
The uniqueness of This compound lies in its multi-functional structure, which combines the properties of phenoxyphenyl, tetrazole, and cyclohexanecarboxamide groups. This combination can result in unique chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H21N5O2 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H21N5O2/c26-19(20(13-5-2-6-14-20)25-15-21-23-24-25)22-16-9-11-18(12-10-16)27-17-7-3-1-4-8-17/h1,3-4,7-12,15H,2,5-6,13-14H2,(H,22,26) |
InChI Key |
YAFTVQBARXTZSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
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